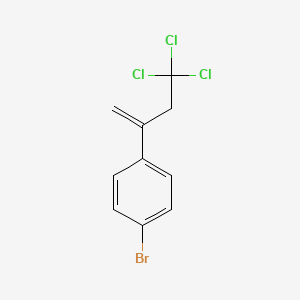
1-Bromo-4-(4,4,4-trichlorobut-1-en-2-yl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-4-(4,4,4-trichlorobut-1-en-2-yl)benzene is an organic compound that belongs to the class of bromobenzenes. This compound features a benzene ring substituted with a bromine atom and a 4,4,4-trichlorobut-1-en-2-yl group. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-4-(4,4,4-trichlorobut-1-en-2-yl)benzene typically involves the bromination of 4-(4,4,4-trichlorobut-1-en-2-yl)benzene. This can be achieved using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure the selective bromination of the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-4-(4,4,4-trichlorobut-1-en-2-yl)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide ions, leading to the formation of phenols.
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding hydrocarbon derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.
Major Products Formed
Phenols: Formed through nucleophilic substitution.
Quinones: Formed through oxidation.
Hydrocarbons: Formed through reduction.
Scientific Research Applications
1-Bromo-4-(4,4,4-trichlorobut-1-en-2-yl)benzene is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis, particularly in the formation of Grignard reagents.
Biology: In the study of enzyme-catalyzed reactions involving halogenated compounds.
Medicine: As a precursor in the synthesis of pharmaceutical intermediates.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-4-(4,4,4-trichlorobut-1-en-2-yl)benzene involves its interaction with nucleophiles and electrophiles. The bromine atom acts as a leaving group in nucleophilic substitution reactions, facilitating the formation of new chemical bonds. The compound’s molecular targets include various enzymes and receptors that interact with halogenated aromatic compounds.
Comparison with Similar Compounds
Similar Compounds
- 1-Bromo-4-chlorobenzene
- 1-Bromo-4-fluorobenzene
- 1-Bromo-4-tert-butylbenzene
Uniqueness
1-Bromo-4-(4,4,4-trichlorobut-1-en-2-yl)benzene is unique due to the presence of the 4,4,4-trichlorobut-1-en-2-yl group, which imparts distinct chemical properties and reactivity compared to other bromobenzenes. This unique structure allows for specific applications in organic synthesis and research.
Properties
CAS No. |
62472-58-6 |
|---|---|
Molecular Formula |
C10H8BrCl3 |
Molecular Weight |
314.4 g/mol |
IUPAC Name |
1-bromo-4-(4,4,4-trichlorobut-1-en-2-yl)benzene |
InChI |
InChI=1S/C10H8BrCl3/c1-7(6-10(12,13)14)8-2-4-9(11)5-3-8/h2-5H,1,6H2 |
InChI Key |
JJVATLGYYMTMKX-UHFFFAOYSA-N |
Canonical SMILES |
C=C(CC(Cl)(Cl)Cl)C1=CC=C(C=C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















